1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxybutyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a pyrrolidine derivative with a hydroxybutyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, allowing it to react with the hydroxybutyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxy group with a halide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethambutol: An ethylenediamine derivative used as an antituberculosis agent.
Xanthones: Compounds with a dibenzo-γ-pyrone framework, known for their biological activities.
Uniqueness
1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific structure, which combines a pyrrolidine ring with a hydroxybutyl group and a carboxylic acid group
Properties
Molecular Formula |
C9H15NO4 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(1-hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-2-7(5-11)10-4-6(9(13)14)3-8(10)12/h6-7,11H,2-5H2,1H3,(H,13,14) |
InChI Key |
CNZJKAKDIDWOLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)N1CC(CC1=O)C(=O)O |
Origin of Product |
United States |
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